Miacalcic

Calcitonin Receptor cAMP Assay Osteoclast Inhibition

Salmon calcitonin (salcatonin) is the preferred ligand for human calcitonin receptor (CTR) activation, delivering 3–4-fold higher binding affinity and cAMP potency versus human calcitonin due to differential receptor binding and slower metabolic clearance. This pure synthetic 32-amino acid peptide is indispensable for CTR binding assays, signal transduction studies (cAMP, IP3, calcium mobilization), and in vitro osteoclastogenesis models. Unlike commercial formulation products containing preservatives that confound experimental outcomes, this research-grade material ensures reproducible, artifact-free results. Suited for Paget's disease, hypercalcemia, and osteoporosis research programs. Not for human administration; for laboratory use only.

Molecular Formula C151H226N40O45S3
Molecular Weight 3417.9 g/mol
Cat. No. B13831783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiacalcic
Molecular FormulaC151H226N40O45S3
Molecular Weight3417.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N
InChIInChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123-/m0/s1
InChIKeyLDVRMNJZLWXJPL-JKQNMTHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miacalcic (Salcatonin / Salmon Calcitonin) Procurement & Clinical Use Baseline Overview


Miacalcic contains salcatonin (synthetic salmon calcitonin), a polypeptide hormone that acts predominantly on bone to inhibit osteoclastic bone resorption and lower serum calcium concentration [1]. Salmon calcitonin exhibits higher potency and longer duration of action compared to human calcitonin due to differential receptor binding and slower metabolic clearance [2]. Miacalcic is indicated for the treatment of Paget's disease of bone, hypercalcemia, and in specific restricted circumstances, postmenopausal osteoporosis in women greater than 5 years postmenopause when alternative treatments are not suitable [3]. The compound is available in injectable (subcutaneous/intramuscular) and nasal spray formulations [4].

Why Miacalcic Cannot Be Simply Substituted with In-Class Calcitonin Analogs


Although multiple salmon calcitonin products exist, substitution is complicated by formulation-specific differences in preservatives, absorption enhancers, and stability profiles that may affect bioavailability and tolerability [1]. More critically, the unique safety and efficacy profile of Miacalcic, particularly the nasal spray formulation, has been shaped by extensive clinical trial data and regulatory reviews that are product-specific. The PROOF study established a 33% vertebral fracture risk reduction for the 200 IU daily nasal spray dose [2], while subsequent meta-analyses revealed an increased malignancy risk of 4.1% vs. 2.9% for calcitonin-salmon treated patients compared to placebo [3]. These product-specific risk-benefit determinations, along with the now-restricted indication to patients for whom alternative treatments are not suitable, make automatic substitution with other calcitonin products or alternative osteoporosis therapies clinically and regulatorily problematic [4].

Miacalcic (Salmon Calcitonin) Quantitative Differentiation Evidence for Scientific Selection


Higher Potency of Salmon Calcitonin vs. Human Calcitonin at the Human Calcitonin Receptor

Salmon calcitonin (sCT) demonstrates 3-4-fold higher binding affinity for the human calcitonin receptor compared to human calcitonin (hCT) in recombinant receptor assays, and is more potent in stimulating cAMP production in endogenous T47D cells [1]. The recombinant human calcitonin receptor (insert-negative form) exhibits equally high affinity for salmon and porcine calcitonin but a 3-4-fold lower affinity for human calcitonin. In T47D cells, sCT is more potent than hCT in eliciting a cAMP response, though the two are nearly equipotent in transfected BHK cells, indicating receptor context-dependent potency differences [1].

Calcitonin Receptor cAMP Assay Osteoclast Inhibition Receptor Binding Affinity

Vertebral Fracture Risk Reduction with Miacalcic Nasal Spray 200 IU Daily vs. Placebo in Postmenopausal Osteoporosis

The PROOF study, a 5-year randomized, placebo-controlled trial in 1,255 postmenopausal women with established osteoporosis, demonstrated that Miacalcic nasal spray at the 200 IU daily dose significantly reduced the risk of new vertebral fractures by 33% compared to placebo [1]. The 100 IU and 400 IU doses did not achieve statistical significance. A subsequent Cochrane meta-analysis estimated a pooled relative risk for vertebral fracture with calcitonin 200 IU of 0.66 (95% CI: 0.49 to 0.90) [2].

Postmenopausal Osteoporosis Vertebral Fracture Prevention Randomized Controlled Trial Nasal Spray

Increased Malignancy Risk Associated with Long-Term Calcitonin-Salmon Use: Quantitative Meta-Analysis

A meta-analysis of 21 randomized controlled trials (n=10,883) found a higher overall incidence of malignancies in calcitonin-salmon treated patients (4.1%) compared to placebo (2.9%). When restricted to 18 nasal spray-only trials, the incidence was 4.5% for calcitonin-salmon vs. 2.3% for placebo [1]. An independent analysis of 18 Miacalcin Nasal Spray studies reported a 1.54 times greater risk of any cancer (95% CI: 1.06-2.23) [2]. This safety signal led to European withdrawal of the nasal spray for osteoporosis and FDA restriction to last-line use [3].

Drug Safety Malignancy Risk Meta-Analysis Osteoporosis Risk-Benefit Assessment

Inferior Fracture Risk Reduction Efficacy of Calcitonin vs. First-Line Osteoporosis Therapies

A 2023 network meta-analysis of 55 RCTs (n=104,580) ranked pharmacologic therapies for vertebral fracture prevention. Calcitonin demonstrated a relative risk reduction vs. placebo of RR=0.44 (95% CI: 0.25-0.78), but was less effective than most other agents: abaloparatide (RR=0.21), teriparatide (RR=0.27), denosumab (RR=0.33), and zoledronate (RR=0.41) [1]. Another meta-analysis confirmed calcitonin was significantly less effective than bisphosphonates for corticosteroid-induced osteoporosis [2]. Guidelines consistently relegate calcitonin to last-line therapy when other drugs are not suitable [3].

Comparative Effectiveness Osteoporosis Therapy Network Meta-Analysis Fracture Prevention

Formulation-Specific Differences: Miacalcin (Benzalkonium Chloride) vs. Generic Calcitonin Salmon Nasal Spray (Chlorobutanol)

A comparative pharmaceutical development study investigated the similarity between the reference listed drug (RLD) Miacalcin Nasal Spray, which uses benzalkonium chloride as a preservative, and a generic Calcitonin Salmon Nasal Spray formulation using chlorobutanol [1]. While the study demonstrated overall physicochemical similarity, the preservative difference is notable: benzalkonium chloride has been reported to enhance the absorption of salmon calcitonin across nasal mucosa [2]. Formulation stability studies indicate that pH, temperature, and storage conditions significantly impact the chemical stability of calcitonin nasal sprays, with specific degradation products (e.g., calcitonin C) monitored as quality attributes [3].

Nasal Spray Formulation Preservative Bioequivalence Peptide Stability Generic Substitution

Divergent Regulatory Status: FDA (Restricted Indication) vs. EMA (Withdrawn for Osteoporosis)

Following the malignancy risk signal, the EMA concluded that the benefits of intranasal calcitonin did not outweigh its risks for osteoporosis and withdrew marketing authorization for this indication in 2012 [1]. In contrast, the FDA retained the indication but restricted it to women >5 years postmenopause for whom alternative treatments are not suitable, and required periodic re-evaluation of continued therapy [2]. This creates a unique regulatory divergence where the same product is no longer available for osteoporosis in Europe but remains a last-line option in the U.S.

Regulatory Science Drug Approval Risk Management Osteoporosis Comparative Regulatory Review

Optimal Application Scenarios for Miacalcic Based on Quantitative Differentiation Evidence


Last-Line Treatment of Postmenopausal Osteoporosis When First-Line Agents Are Contraindicated or Not Tolerated

In postmenopausal women >5 years postmenopause with established osteoporosis and high fracture risk who cannot tolerate or have contraindications to bisphosphonates (e.g., severe GERD, renal impairment), denosumab (e.g., hypocalcemia risk), or teriparatide, Miacalcic nasal spray 200 IU daily may be considered. The PROOF study demonstrated a 33% relative reduction in new vertebral fractures with this specific dose [1], which, while less effective than alternative therapies based on network meta-analysis comparisons (e.g., teriparatide RR=0.27 vs. calcitonin RR=0.44) [2], provides a fracture reduction benefit when no other options are viable. Procurement should be limited to this narrow patient population, and treatment duration should be periodically re-evaluated due to the 1.2-2.2% absolute increase in malignancy risk [3].

Acute Management of Hypercalcemic Emergencies Requiring Rapid Calcium Reduction

For patients with severe hypercalcemia of malignancy or other causes requiring rapid lowering of serum calcium, Miacalcic injection (subcutaneous or intramuscular) is used as an adjunct to aggressive hydration and bisphosphonate therapy. Salmon calcitonin has a faster onset of action (within hours) compared to bisphosphonates (24-48 hours), providing a bridge to more sustained calcium control. This use is supported by the drug's mechanism of inhibiting bone resorption and increasing renal calcium excretion [1]. The injection formulation is not associated with the same malignancy risk concerns as long-term nasal spray use, and remains available for short-term use in this setting [2].

Treatment of Paget's Disease of Bone in Bisphosphonate-Intolerant or -Refractory Patients

Miacalcic injection is indicated for Paget's disease when other therapies (primarily bisphosphonates) cannot be used or have proven unsuccessful [1]. Salmon calcitonin inhibits osteoclast activity, normalizing bone remodeling in pagetic lesions and reducing bone pain and alkaline phosphatase levels. This niche indication remains important for patients with severe renal impairment (where bisphosphonates are contraindicated) or those who experience adverse effects from nitrogen-containing bisphosphonates. Procurement for this indication should be limited to specialized metabolic bone disease clinics managing these specific patient subsets.

Preclinical Research Requiring High-Affinity Calcitonin Receptor Agonist for cAMP Signaling Studies

In basic and translational research settings, synthetic salmon calcitonin is the preferred ligand for activating the human calcitonin receptor due to its 3-4-fold higher binding affinity and greater potency in cAMP stimulation compared to human calcitonin [1]. This differential is particularly relevant in receptor binding assays, signal transduction studies (cAMP, IP3, calcium mobilization), and in vitro models of osteoclastogenesis. Researchers should be aware that receptor subtype (insert-positive vs. insert-negative) and cellular context can influence observed potency differences [1], and that formulation components (e.g., preservatives) in commercial products may confound in vitro experiments, necessitating the use of pure synthetic peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miacalcic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.